molecular formula C18H13N3O2S2 B3686241 3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea

3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea

Cat. No.: B3686241
M. Wt: 367.4 g/mol
InChI Key: LBKLOSZNFYQGAF-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea is a complex organic compound that features a benzofuran ring, a benzothiazole ring, and a thiourea group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran-2-carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.

    Formation of 6-Methyl-1,3-benzothiazol-2-amine: This can be synthesized from 2-aminothiophenol and acetic anhydride.

    Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with 6-methyl-1,3-benzothiazol-2-amine in the presence of a base like triethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea group.

    Reduction: Reduction reactions could potentially target the carbonyl group in the benzofuran ring.

    Substitution: Nucleophilic substitution reactions might occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Compounds with benzofuran and benzothiazole rings are often studied for their antimicrobial properties.

    Anticancer Research: Potential use in the development of new anticancer drugs due to the presence of bioactive heterocycles.

Industry

    Dyes and Pigments: The compound might be used in the synthesis of dyes and pigments due to its chromophoric groups.

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with thiourea groups can act as enzyme inhibitors by binding to the active site of enzymes. The benzofuran and benzothiazole rings might interact with biological targets through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(4-methylphenyl)thiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(6-chloro-1,3-benzothiazol-2-YL)thiourea

Uniqueness

The presence of both benzofuran and benzothiazole rings in 3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea makes it unique compared to other thiourea derivatives. This dual-ring structure could potentially enhance its biological activity and chemical stability.

Properties

IUPAC Name

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-10-6-7-12-15(8-10)25-18(19-12)21-17(24)20-16(22)14-9-11-4-2-3-5-13(11)23-14/h2-9H,1H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKLOSZNFYQGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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